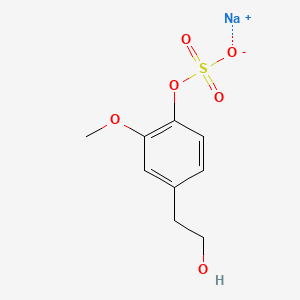
Vanillylmethanol 4-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillylmethanol 4-Sulfate Sodium Salt is a derivative of vanillylmethanol, an odorant found in strawberries, grapes, and olive oil. It is known for its high scavenging activities and ability to inhibit homocysteine-induced endothelial cell adhesion. The compound has a molecular formula of C9H11NaO6S and a molecular weight of 270.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanillylmethanol 4-Sulfate Sodium Salt can be synthesized through the sulfation of vanillylmethanol. The process involves the reaction of vanillylmethanol with sulfur trioxide-pyridine complex in an organic solvent such as dichloromethane. The reaction is typically carried out at low temperatures to prevent decomposition of the product. The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Vanillylmethanol 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanillin sulfate.
Reduction: Reduction of the sulfate group can yield vanillylmethanol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Vanillin sulfate.
Reduction: Vanillylmethanol.
Substitution: Various substituted vanillylmethanol derivatives depending on the reagent used.
Scientific Research Applications
Vanillylmethanol 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and its role in inhibiting homocysteine-induced endothelial cell adhesion.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its ability to inhibit endothelial cell adhesion.
Industry: Used in the flavor and fragrance industry due to its odorant properties.
Mechanism of Action
The mechanism of action of Vanillylmethanol 4-Sulfate Sodium Salt involves its interaction with molecular targets such as endothelial cells. The compound inhibits homocysteine-induced endothelial cell adhesion by scavenging reactive oxygen species and reducing oxidative stress. This action helps in preventing the formation of atherosclerotic plaques and maintaining vascular health.
Comparison with Similar Compounds
Similar Compounds
Vanillin Sulfate: Another sulfate derivative of vanillin with similar antioxidant properties.
Sodium Dodecyl Sulfate: A widely used anionic detergent with different applications in protein denaturation and solubilization.
Uniqueness
Vanillylmethanol 4-Sulfate Sodium Salt is unique due to its dual role as an odorant and an antioxidant. Its ability to inhibit homocysteine-induced endothelial cell adhesion sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H11NaO6S |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
sodium;[4-(2-hydroxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C9H12O6S.Na/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13;/h2-3,6,10H,4-5H2,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
IXPQETHFUKDENQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















